molecular formula C4ClF9S B12062042 Perfluoro-tert-butylsulfenyl chloride

Perfluoro-tert-butylsulfenyl chloride

Cat. No.: B12062042
M. Wt: 286.55 g/mol
InChI Key: HAXWYDQKSDDQCS-UHFFFAOYSA-N
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Description

Perfluoro-tert-butylsulfenyl chloride is a conceptual reagent of significant interest for the direct introduction of the sterically demanding and highly electron-withdrawing perfluoro- tert -butyl (PFtB) group via a radical pathway. The PFtB group is a prominent motif in the development of advanced materials, particularly for 19F Magnetic Resonance Imaging (19F-MRI) contrast agents , where its nine magnetically equivalent fluorine atoms provide a single, intense NMR signal for unparalleled sensitivity and background-free imaging . This reagent is proposed to serve as a precursor for the generation of the (CF3)3C• radical, enabling radical-type perfluoro-tert-butylation reactions. Such methods are highly sought after to overcome the challenges associated with the group's significant steric bulk and unique fluorine effects, which often limit its incorporation into complex organic molecules using traditional ionic chemistry . As a sulfenyl chloride, it is expected to be a highly reactive electrophile, sensitive to moisture, and must be handled under inert conditions. Its synthetic utility is anticipated in the functionalization of a wide range of substrates, including styrene derivatives and other unsaturated systems, facilitating access to valuable PFtB-labeled compounds for pharmaceutical and materials science research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4ClF9S

Molecular Weight

286.55 g/mol

IUPAC Name

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] thiohypochlorite

InChI

InChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14

InChI Key

HAXWYDQKSDDQCS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Perfluoro Tert Butylsulfenyl Chloride

Mechanistic Investigations of Nucleophilic Transformations

The perfluoro-tert-butyl moiety can be introduced into various molecules through reactions where it acts as a nucleophile. This typically involves the in-situ generation of the perfluoro-tert-butyl carbanion, which then attacks an electrophilic center.

The generation of the perfluoro-tert-butyl anion ((CF₃)₃C⁻) is a key step for its use as a nucleophilic agent. researchgate.net One effective method involves the use of perfluoro-tert-butyl phenyl sulfone as a precursor, which, upon reaction with a fluoride (B91410) source like cesium fluoride (CsF), releases the (CF₃)₃C⁻ anion. nih.govcas.cn Another practical reagent for generating this nucleophile is 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF), which undergoes a consecutive triple-fluorination process with CsF to liberate the (CF₃)₃C⁻ species. researchgate.netcas.cn

Once formed, this robust perfluoroalkyl carbanion can react with a range of electrophiles. researchgate.netcas.cn In the context of this article's subject, the perfluoro-tert-butyl carbanion would attack the electrophilic sulfur atom of a sulfenyl chloride. The general mechanism is a nucleophilic substitution, where the carbanion displaces the chloride ion, forming a new carbon-sulfur bond. This process is an example of an Sₙ2-type reaction, characterized by the simultaneous formation of the new bond and breakage of the old one. libretexts.org

The reaction can be summarized as follows: (CF₃)₃C⁻ + R-S-Cl → (CF₃)₃C-S-R + Cl⁻

This approach allows for the synthesis of various perfluoro-tert-butylated sulfides. The reaction tolerates numerous functional groups, including esters, lactams, and azides. cas.cn

The stereochemistry and regiochemistry of perfluoro-tert-butylation are heavily influenced by the extraordinary steric bulk of the perfluoro-tert-butyl (PFtB) group. cas.cn

Regioselectivity: In reactions involving the addition of the PFtB anion to arynes, the steric effect of the PFtB group overrides electronic factors, leading to highly regioselective outcomes. cas.cn The bulky anion preferentially attacks the less-hindered carbon atom of the aryne intermediate, resulting exclusively in meta-functionalized products. cas.cn This sterically controlled nucleophilic addition is broadly applicable to arynes with diverse substituents, including allyl, methoxy, bromo, and chloro groups. cas.cn When the substituent on the aryne is far from the triple bond, the steric dominance of the PFtB group diminishes, leading to a mixture of regioisomers. cas.cn

Table 1: Regioselective Perfluoro-tert-butylation of Substituted Arynes Data sourced from studies on aryne functionalization. cas.cn

Aryne Precursor SubstituentProduct TypeRegioselectivity
3-Allylmeta-substitutedExclusive
3-Methoxymeta-substitutedExclusive
3-Bromometa-substitutedExclusive
3-Chlorometa-substitutedExclusive
3-tert-Butylmeta-substitutedExclusive
4-Methoxy (distal)Mixture~1:1

Stereoselectivity: In radical-type perfluoro-tert-butylations, stereoselectivity can be achieved. For instance, the photo-driven C(sp²)–H functionalization of styrene (B11656) derivatives can be controlled to produce either E- or Z-isomers with high selectivity. nih.govrepec.org Highly E-selective products are obtained through a triplet-triplet energy transfer process. nih.gov Conversely, thermally disfavored Z-isomers can be accessed by modifying the reaction conditions to remove the energy antagonist. nih.govrepec.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to introduce perfluoroalkyl groups.

Palladium-Catalyzed Coupling: Palladium-catalyzed reactions like Suzuki, Heck, and Negishi couplings are effective for creating bonds with aryl chlorides and other perfluoro-organic compounds. nih.govmdpi.com The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen or carbon-sulfur bond of the substrate. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands such as P(t-Bu)₃ are often required. nih.gov

Transmetalation: An organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. nih.gov

These methods have been successfully applied to the cross-coupling of perfluoro-organic compounds, including the C-F bond activation of molecules like hexafluorobenzene. mdpi.comresearchgate.net

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as Ullmann-type couplings, provide an alternative and often more cost-effective method for these transformations. organic-chemistry.org These reactions are used for perfluoroalkylation of alkynes and the synthesis of α-aryl esters from aryl chlorides. organic-chemistry.orgnih.gov A typical mechanism for a copper-catalyzed cross-coupling involves:

Oxidative addition of the aryl halide or sulfenyl chloride to a Cu(I) complex. organic-chemistry.org

Coupling with the nucleophilic partner.

Reductive elimination to yield the product and regenerate the active copper catalyst.

The efficiency and scope of these reactions are often enhanced by the use of specific ligands, such as N¹,N²-diaryl diamines or oxalamides, which stabilize the copper catalyst. organic-chemistry.orgnih.gov

Table 2: Typical Conditions for Palladium and Copper-Catalyzed Couplings

FeaturePalladium-Catalyzed CouplingCopper-Catalyzed Coupling
Catalyst Pd₂(dba)₃, Pd(P(t-Bu)₃)₂ nih.govsigmaaldrich.comCuI, CuCl organic-chemistry.orgnih.govorganic-chemistry.org
Ligand P(t-Bu)₃, PCy₃, X-Phos nih.govsigmaaldrich.comDiamines, Oxalamides, DMEN organic-chemistry.orgnih.govorganic-chemistry.org
Reaction Type Suzuki, Heck, Negishi, Sonogashira nih.govsigmaaldrich.comUllmann-type, Amination, Sulfinylation organic-chemistry.orgnih.govorganic-chemistry.org
Key Step Oxidative addition to Pd(0) nih.govOxidative addition to Cu(I) organic-chemistry.org

Electrophilic Reactivity of Perfluoro-tert-butylsulfenyl Chloride

In these reactions, the this compound molecule acts as an electrophile, with the electron-deficient sulfur atom being the site of attack by a nucleophile.

Perfluoroalkyl sulfenyl chlorides react with electron-rich aromatic and heterocyclic compounds in electrophilic aromatic substitution (EAS) reactions to introduce the SRF moiety. beilstein-journals.orgnih.gov The general mechanism involves the attack of the π-system of the aromatic or heterocyclic ring on the electrophilic sulfur atom of the sulfenyl chloride. minia.edu.eglibretexts.org This forms a resonance-stabilized carbocation intermediate known as a sigma complex, which then loses a proton to restore aromaticity and yield the substituted product. libretexts.orglibretexts.org

The success of these reactions is highly dependent on the nature of the substrate.

Aromatic Systems: Phenols and their derivatives react with sulfenyl chlorides like CF₃SCl to yield p-hydroxyaryl trifluoromethyl sulfides. beilstein-journals.org The presence of electron-donating groups on the aromatic ring enhances reactivity and leads to better yields. beilstein-journals.orgnih.gov

Heterocyclic Systems: Electron-rich heterocycles such as pyrroles, thiophenes, and selenophenes are suitable substrates for electrophilic perfluoroalkylthiolation. beilstein-journals.orgnih.gov The introduction of multiple SRF groups into these rings can often be achieved with the addition of a strong acid, such as perfluoroalkanesulfonic acid. nih.gov However, reactions with electron-deficient substrates are more challenging and may result in competing side reactions like halogenation or reduction. beilstein-journals.org

The electrophilic character of this compound makes it particularly reactive towards electron-rich substrates. The significant electron density in compounds like phenols, anilines, and activated heterocycles facilitates the initial electrophilic attack. beilstein-journals.orgnih.govyoutube.com The reaction rate and yield are directly correlated with the nucleophilicity of the substrate.

For example, the reaction of CF₃SCl with phenols proceeds readily to give para-substituted products, indicating a strong preference for substitution at the most electron-rich position. beilstein-journals.org In contrast, substrates with electron-withdrawing groups are less reactive, and forcing conditions may be required, often leading to a mixture of products or decomposition. beilstein-journals.orgnih.gov The interaction is a classic example of an electrophile-nucleophile reaction, fundamental to organic synthesis. numberanalytics.comyoutube.com

Table 3: Reaction of CF₃SCl with Various Electron-Rich Substrates Data based on reactions of trifluoromethylsulfenyl chloride, a close analog of this compound. beilstein-journals.orgnih.gov

SubstrateProduct TypeKey Observation
Phenolp-Hydroxyaryl trifluoromethyl sulfideGood yield, para-selective beilstein-journals.org
m-CresolPrimarily para-substitutionSmall degree of ortho-substitution observed beilstein-journals.org
PyrroleMono- and di-substituted pyrrolesCan lead to by-products like chloropyrroles beilstein-journals.org
ThiopheneMono- and di-substituted thiophenesSecond substitution often requires acid catalysis nih.gov
p-HydroquinoneChlorohydroquinone pyridinium (B92312) speciesReaction fails in the presence of pyridine; neutral conditions required nih.gov

Radical Reaction Pathways

The chemistry of sulfenyl chlorides is often characterized by radical reactions, which are typically initiated by the homolytic cleavage of the S-Cl bond. nih.gov This process generates a thiyl radical and a chlorine radical, which can then participate in a variety of subsequent reactions.

The generation of perfluoro-tert-butyl radicals ((CF3)3C•) through the photolysis of perfluoro-tert-butyl halides has been documented, establishing a precedent for the photo-induced cleavage of bonds connected to the perfluoro-tert-butyl group. nih.gov Although these halides are noted for their poor synthetic economy and instability, the principle of photolytic radical generation is significant. nih.gov

Analogously, it is anticipated that this compound can undergo photo-driven functionalization. The absorption of ultraviolet (UV) radiation can induce the homolytic cleavage of the comparatively weak S-Cl bond, yielding a perfluoro-tert-butylthio radical ((CF3)3CS•) and a chlorine radical (Cl•).

(CF3)3CSCl + hν → (CF3)3CS• + Cl•

Once generated, these radical species can engage in a variety of chemical transformations, most notably the addition to unsaturated systems such as alkenes and alkynes. This process would proceed via a radical chain mechanism, leading to the incorporation of the perfluoro-tert-butylthio group into the organic substrate. While specific, detailed research findings on the photo-driven functionalization of this compound are not widely reported, the fundamental principles of photochemistry and radical chemistry provide a strong basis for this expected reactivity. The general reactivity of other sulfenyl chlorides in photo-induced reactions with unsaturated compounds is well-established.

Theoretical Elucidation of Reaction Dynamics and Energetics

The propensity of this compound to participate in radical reactions is fundamentally governed by the energetics of the S-Cl bond. Theoretical and computational studies provide significant insights into the dynamics of these reactions by quantifying the bond dissociation enthalpies (BDEs).

The homolytic cleavage of the S-Cl bond is a critical step in many radical reactions involving sulfenyl chlorides. nih.gov High-level computational methods, such as the G4 thermochemical protocol, have been employed to calculate the gas-phase S-Cl BDEs for a wide array of sulfenyl chlorides. nih.gov These studies reveal that the strength of the S-Cl bond is highly dependent on the nature of the substituent attached to the sulfur atom.

While the specific BDE for this compound is not explicitly detailed in readily available literature, a comprehensive study on various sulfenyl chlorides provides a valuable framework. The calculated BDEs for a range of sulfenyl chlorides span from approximately 207 to 280 kJ mol⁻¹. nih.gov The substitution pattern significantly influences the stability of the resulting thiyl radical, which in turn affects the S-Cl bond strength. For instance, electron-withdrawing groups can influence the stability of the resulting radical and, consequently, the BDE.

The following table presents a selection of calculated S-Cl bond dissociation enthalpies for various sulfenyl chlorides, illustrating the impact of the substituent on the bond strength.

Compound NameChemical FormulaS-Cl Bond Dissociation Enthalpy (kJ mol⁻¹)
Thionyl chlorideONSCl207.2
Hydrogen sulfenyl chlorideHSCl267.6
Trifluoromethanesulfonyl chlorideCF3SO2Cl267.2
Fluorosulfonyl chlorideFSO2Cl283.0
tert-Butylsulfenyl chloridetBuSCl279.7

This table is generated based on data from a high-level G4 thermochemical study. nih.gov

A lower S-Cl bond dissociation enthalpy indicates a greater propensity for homolytic cleavage under thermal or photochemical conditions, thus facilitating the initiation of radical reactions. The highly electronegative fluorine atoms in the perfluoro-tert-butyl group are expected to have a significant electronic influence on the sulfur atom, thereby affecting the S-Cl BDE and the subsequent reactivity of the molecule. Further dedicated computational studies on this compound would be invaluable for a more precise understanding of its reaction dynamics and energetics.

Advanced Applications and Derivatizations in Synthetic Organic Chemistry

Introduction of Perfluoro-tert-butylsulfenyl Moieties

The primary utility of perfluoro-tert-butylsulfenyl chloride is as an electrophilic source of the (CF₃)₃CS group. This moiety can be appended to various molecular scaffolds through reactions targeting its electrophilic sulfur atom or through radical pathways.

This compound is a key precursor for synthesizing sulfides bearing the perfluoro-tert-butyl group. As an electrophilic sulfur reagent, it readily reacts with a range of nucleophiles. For instance, its reaction with aryl or alkyl thiols (R'-SH) or their corresponding thiolates (R'-S⁻) would yield unsymmetrical disulfides of the form (CF₃)₃CS-SR'. More commonly, it reacts with carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form carbon-sulfur bonds, resulting in perfluoro-tert-butylated sulfides.

Similarly, the synthesis of corresponding selenides can be achieved. The reaction of this compound with selenols (R'-SeH) or selenolates (R'-Se⁻) would proceed via nucleophilic attack on the sulfur atom, displacing the chloride and forming a sulfur-selenium bond, yielding selenylsulfides ((CF₃)₃CS-SeR'). While direct reactions to form C-Se bonds are less typical for a sulfenyl chloride, related multi-step pathways can be envisioned. A review of synthetic methods for perfluoroalkyl sulfides notes that reactions of perfluoroalkyl carbanions with aryl sulfenyl or selenyl chlorides are effective routes to the corresponding sulfides and selenides. beilstein-journals.orgnih.gov

Table 1: Plausible Reactions for Sulfide and Selenide Synthesis This table presents hypothetical but chemically sound reactions based on the known reactivity of sulfenyl chlorides.

Reactant A Reactant B (Nucleophile) Product Class General Product Structure
(CF₃)₃CSCl R-MgX (Grignard Reagent) Alkyl/Aryl Sulfide (CF₃)₃CS-R
(CF₃)₃CSCl R-Li (Organolithium) Alkyl/Aryl Sulfide (CF₃)₃CS-R
(CF₃)₃CSCl R-SH (Thiol) Disulfide (CF₃)₃CS-SR

The modification of complex molecular architectures, such as Covalent Organic Frameworks (COFs), is a burgeoning field where reagents like this compound are highly valuable. rsc.orgsci-hub.seresearchgate.net COFs are porous, crystalline polymers with tailorable structures. rsc.org Their properties can be finely tuned using post-synthetic modification (PSM), a strategy that introduces new functional groups onto a pre-formed framework. rsc.orgsci-hub.seresearchgate.netrsc.org

PSM allows for the incorporation of functionalities that might not be stable under the initial COF synthesis conditions. rsc.org this compound can be used to functionalize COFs that possess nucleophilic pendant groups, such as thiols or amines, which are integrated into the framework's building blocks. nih.gov For example, a thiol-functionalized COF could react with this compound to covalently link the (CF₃)₃CS moiety to the solid support. This modification can dramatically alter the framework's properties, such as increasing its hydrophobicity or enhancing its stability, without disrupting the crystalline structure. rsc.org The introduction of such fluorinated groups is a known strategy to create robust materials with unique surface properties. nih.gov

This compound as a Versatile Synthetic Intermediate

Beyond direct installation of the sulfenyl moiety, this compound is a foundational building block for accessing more complex, sulfur-containing functional groups that are of significant interest in medicinal and materials chemistry.

Sulfonimidamides (SIAs) and sulfoximines (SOIs) are recognized as important functional groups in medicinal chemistry, often serving as bioisosteres for other polar groups. nih.govacs.org Classical synthetic routes to these structures often rely on precursors like sulfonimidoyl chlorides. nih.govacs.org this compound can serve as the starting point for a synthetic sequence to generate these valuable compounds.

A plausible pathway involves the initial oxidation of the sulfenyl chloride ((CF₃)₃CSCl) to the corresponding sulfinyl chloride ((CF₃)₃CS(O)Cl). This intermediate can then react with a primary or secondary amine to form a sulfinamide ((CF₃)₃CS(O)NR₂). Subsequent oxidative imidation of the sulfinamide would lead to the desired N-substituted sulfonimidamide ((CF₃)₃CS(O)(NR)NR₂). Alternatively, further oxidation of the sulfinamide yields a sulfonamide, which can also be converted to a sulfonimidamide. A similar sequence starting from the sulfinamide can also grant access to sulfoximines.

The field of asymmetric synthesis relies heavily on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. The use of enantiopure tert-butylsulfinamide is a well-established strategy for preparing valuable chiral amines. nih.govacs.org Following this principle, chiral sulfonimidamides (SIAs) derived from this compound could be developed as novel chiral auxiliaries.

The general approach involves condensing an enantiopure SIA with an aldehyde or ketone to form a chiral imine. acs.org The bulky and electronically unique perfluoro-tert-butylsulfenyl group would create a specific chiral environment around the C=N bond, directing the stereoselective addition of a nucleophile (e.g., a Grignard reagent). nih.govacs.org After the addition, the SIA auxiliary can be cleaved to release the enantioenriched amine product. The distinct steric and electronic properties of the perfluoro-tert-butyl group could offer unique advantages in diastereoselectivity compared to traditional auxiliaries. acs.org

The introduction of fluorinated groups is a cornerstone of modern medicinal chemistry. acs.org The perfluoro-tert-butyl (PFtB) group, in particular, is noted for its exceptional bulk and strong electron-withdrawing capacity. nih.gov Incorporating the (CF₃)₃CS moiety using this compound can profoundly influence a molecule's biological properties. nih.gov The high lipophilicity of perfluoroalkylthio groups can enhance the ability of molecules to cross lipid membranes. beilstein-journals.orgnih.gov Furthermore, the PFtB group has shown considerable promise in the design of molecules for magnetic resonance imaging (MRI) and as probes for sensing in biological systems. nih.govrsc.orgrsc.org

The metabolic stability of a drug candidate can often be improved by introducing fluorine, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. The (CF₃)₃CS group can block sites of metabolic oxidation, potentially increasing the half-life and bioavailability of a drug. acs.org

Table 2: Potential Effects of the Perfluoro-tert-butylsulfenyl Moiety in Drug-Like Molecules

Property Potential Effect Rationale / Reference
Lipophilicity Increased Perfluoroalkylthio groups have high Hansch lipophilicity constants, aiding membrane permeation. beilstein-journals.orgnih.gov
Metabolic Stability Increased The robust C-F bonds resist metabolic degradation, potentially blocking P450 oxidation sites. acs.org
Bioavailability Potentially Improved A combination of enhanced stability and membrane permeability can lead to better absorption and distribution. acs.org
Binding Affinity Modulated The unique steric and electronic nature of the group can alter interactions with biological targets.

| Analytical Utility | Enables ¹⁹F NMR/MRI | The nine equivalent fluorine atoms provide a strong signal for use in imaging and as analytical probes. rsc.orgrsc.org |

Table of Compounds

Compound Name
This compound
Grignard reagents
Organolithium compounds
Sulfides
Disulfides
Selenides
Selenylsulfides
Covalent Organic Frameworks (COFs)
Sulfinyl chloride
Sulfinamide
Sulfonimidamides (SIAs)
Sulfoximines (SOIs)
Sulfonamide
Aldehyde
Ketone
Imine

Reactivity with Organometallic Compounds (e.g., Grignard Reagents, Carborane Derivatives)

The reaction of this compound with organometallic reagents is governed by the electrophilic nature of the sulfur atom and the nucleophilic character of the organometallic compound. This reactivity allows for the formation of new carbon-sulfur bonds, incorporating the sterically demanding and electron-withdrawing perfluoro-tert-butylthio moiety into various molecular frameworks.

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that readily react with electrophilic sulfur compounds. libretexts.orglibretexts.org The reaction with this compound is anticipated to proceed via a nucleophilic attack of the carbanion equivalent (R⁻) from the Grignard reagent on the sulfur atom of the sulfenyl chloride. This displaces the chloride ion and forms a perfluoro-tert-butylated sulfide.

Reaction Pathway: (CF₃)₃C-S-Cl + R-MgX → (CF₃)₃C-S-R + MgXCl

However, the significant steric hindrance of the perfluoro-tert-butyl group can influence this reaction. sciencemadness.org With bulky Grignard reagents, steric hindrance might impede the nucleophilic attack, potentially leading to side reactions or requiring specific conditions to achieve good yields. In cases of extreme steric hindrance, Grignard reagents have been observed to act as reducing agents rather than as nucleophiles. sciencemadness.org

Carborane Derivatives: Carboranes are polyhedral boron-carbon clusters that possess unique structural, electronic, and stability properties. kyoto-u.ac.jp Their functionalization often involves the deprotonation of a C-H vertex to generate a nucleophilic carborane anion, typically via lithiation with reagents like n-butyllithium (nBuLi). mdpi.com This lithiated carborane can then react with various electrophiles.

While direct reactions with this compound are not extensively documented, a plausible synthetic route to perfluoro-tert-butylated carboranes involves the reaction of a lithiated carborane with the electrophilic sulfur of the sulfenyl chloride. This would result in a carborane cage functionalized with a perfluoro-tert-butylthio group. The inherent stability and hydrophobicity of the carborane cage combined with the properties of the perfluoro-tert-butyl group could lead to novel materials with applications in areas like medicinal chemistry and materials science. nih.govnih.gov

Development of Perfluoro-tert-butylated Probes and Tags

The perfluoro-tert-butyl ((CF₃)₃C-) group, often abbreviated as PFtB, is a superior tag for fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) applications due to its unique structure. It possesses nine chemically and magnetically equivalent fluorine atoms, which produce a single, sharp resonance signal, thereby enhancing detection sensitivity.

Applications in Molecular Imaging and Sensing (e.g., ¹⁹F Magnetic Resonance Imaging)

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is a powerful, non-invasive imaging technique that provides quantitative "hot-spot" images without background interference from the biological system. The development of effective ¹⁹F MRI contrast agents is crucial, and the perfluoro-tert-butyl group has emerged as a key component in the design of high-performance probes.

Research has focused on incorporating the perfluoro-tert-butyl moiety into various molecular architectures to create agents with high fluorine content and favorable properties. For instance, molecules containing two perfluoro-tert-butyl groups, such as 1,2-bis(perfluoro-tert-butoxy)ethane, have been developed as ¹⁹F MRI labels. These compounds contain 18 equivalent ¹⁹F atoms and demonstrate high contrast and good biological inertness.

A significant advantage of the branched structure of the perfluoro-tert-butyl group is its ability to reduce intermolecular interactions that can lead to signal loss, a common issue with linear perfluorocarbons. This property helps maintain a strong ¹⁹F signal even when the probes are part of larger assemblies like micelles or nanoparticles. The table below summarizes key characteristics of selected perfluoro-tert-butylated MRI agents.

Agent TypeKey FeatureNumber of ¹⁹F AtomsAdvantage
PFTB-based agentsModifiable hydroxyl group on a Perfluoro-tert-butanol (B1216648) (PFTB) backbone9Versatile building block for creating high-performance agents.
1,2-bis(perfluoro-tert-butoxy)ethaneTwo PFtB groups linked by ethane18High fluorine density, leading to strong MRI contrast.
PFtB-labeled polymersPFtB groups attached to a polymer (e.g., PEG)Variable (e.g., 27 per polymer chain)Forms stable micelles that serve as effective contrast agents at low concentrations. libretexts.orgresearchgate.net
Fluorinated HSA ConjugatesPFtB tags attached to Human Serum Albumin (HSA)VariablePotential for biocompatible imaging agents. nih.gov

These agents have shown promise in preclinical studies for applications such as cell tracking and inflammation imaging, offering a quantitative alternative to other imaging modalities without the use of ionizing radiation.

Enhancement of Analytical Resolving Power

Beyond imaging, the distinct and sensitive signal of the perfluoro-tert-butyl group significantly enhances the resolving power of ¹⁹F NMR for analytical applications. The introduction of a perfluoro-tert-butyl tag into a molecule provides a clear and often isolated signal in the ¹⁹F NMR spectrum, which can be used for precise quantification and structural analysis.

Recent studies have demonstrated the synthesis of ¹⁹F-labeled NMR probes with extraordinary resolving ability by incorporating the perfluoro-tert-butyl group onto arenes. The bulky nature of the group and its nine equivalent fluorine atoms result in sharp singlets with a high signal-to-noise ratio, allowing for the detection and discrimination of analytes with high sensitivity. This makes it a valuable tool for studying molecular interactions, reaction kinetics, and for the sensitive detection of biomolecules.

Contribution to Material Science and Advanced Functional Materials

The incorporation of the perfluoro-tert-butyl group into polymers and other materials imparts unique properties that are highly desirable in material science. Its bulky, hydrophobic, and fluorinated nature can influence the self-assembly, stability, and functionality of materials.

Semifluorinated amphiphilic polymers, which consist of a hydrophilic head (like polyethylene (B3416737) glycol, PEG) and a fluorophilic tail made of perfluoro-tert-butyl groups, have been synthesized. libretexts.orgresearchgate.net These polymers self-assemble in aqueous solutions to form stable, spherical micelles. libretexts.orgresearchgate.net Such materials have potential as theranostic nanoparticles, capable of both delivering hydrophobic drugs and acting as ¹⁹F MRI contrast agents to monitor the drug's distribution in vivo. libretexts.orgresearchgate.net The table below details the properties of these advanced polymers.

Polymer TypeNumber of PFtB GroupsAssembly StructureSizePotential Application
PFtBMONO-mPEG1Soluble in waterN/ASurfactant
PFtBDI-mPEG2Forms assembliesN/ASurfactant
PFtBTRI-mPEG3Stable, spherical micelles~12 nmDrug delivery, ¹⁹F MRI contrast agent libretexts.orgresearchgate.net

The promising potential of the perfluoro-tert-butyl group is also recognized in drug design and the development of other advanced functional materials where its unique steric and electronic properties can be leveraged. nih.govchemistrysteps.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization, providing detailed information about the atomic connectivity and chemical environment within a molecule. For Perfluoro-tert-butylsulfenyl chloride, ¹⁹F, ¹³C, and ¹H NMR would be the primary techniques employed.

¹⁹F NMR for Structural Elucidation, Isomer Differentiation, and Quantitative Analysis

Given the nine fluorine atoms in the perfluoro-tert-butyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique for the characterization of this compound.

Structural Elucidation: The perfluoro-tert-butyl group, (CF₃)₃C-, possesses a high degree of symmetry. Consequently, all nine fluorine atoms are chemically equivalent. This equivalence would result in a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum, as there are no other fluorine atoms within the molecule to cause spin-spin coupling. The chemical shift of this singlet would be characteristic of a -C(CF₃)₃ group. While specific data for the sulfenyl chloride is not available, related compounds containing the perfluoro-tert-butyl group exhibit ¹⁹F chemical shifts in a general range.

Isomer Differentiation: Although this compound itself does not have isomers, ¹⁹F NMR is a powerful tool for distinguishing between isomers of related or derivatized compounds. Any change in the substitution pattern or geometry that breaks the symmetry of the perfluoro-tert-butyl group would lead to multiple ¹⁹F signals and complex coupling patterns, allowing for clear differentiation.

Quantitative Analysis: The intensity of the ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it. This allows for the quantitative determination of the compound's concentration in a sample, often by comparison to a known internal standard. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make this a particularly accurate method.

Table 1: Expected ¹⁹F NMR Spectroscopic Data for this compound

ParameterExpected ObservationRationale
Number of Signals 1All nine fluorine atoms are chemically equivalent due to the C₃ symmetry of the perfluoro-tert-butyl group.
Multiplicity SingletAbsence of coupling to other fluorine nuclei.
Chemical Shift (δ) Characteristic value for a (CF₃)₃C-S- group.The precise chemical shift is influenced by the electron-withdrawing sulfur and chlorine atoms.
Integration Proportional to 9FThe integrated signal area corresponds to the nine fluorine atoms.

¹H and ¹³C NMR for Molecular Confirmation and Connectivity

¹H NMR: this compound contains no hydrogen atoms. Therefore, its ¹H NMR spectrum would show no signals, confirming the absence of protons in the molecule. This can be a useful piece of information for purity assessment.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. Two distinct signals would be expected: one for the three equivalent methyl carbons (-CF₃) and another for the central quaternary carbon (-C(CF₃)₃). The carbon signals would be split into complex multiplets due to coupling with the attached fluorine atoms (¹JCF and ²JCCF). The signal for the CF₃ carbons often appears as a quartet due to coupling with the three attached fluorine atoms, and the signal for the quaternary carbon would be a complex multiplet due to coupling to nine fluorine atoms. The observation of carbon atoms directly bonded to fluorine can sometimes be challenging due to this extensive coupling and long relaxation times.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon AtomExpected Chemical Shift Range (ppm)Expected MultiplicityRationale
-CF₃ ~120Quartet (due to ¹JCF)Characteristic for trifluoromethyl groups.
-C(CF₃)₃ Lower field than -CF₃Complex multiplet (due to ²JCCF)Quaternary carbon attached to three CF₃ groups.

Application in Multicomponent Mixture Analysis

The simplicity and high sensitivity of the ¹⁹F NMR spectrum of this compound make it an excellent candidate for analysis in complex mixtures. The presence of a sharp singlet in a specific region of the spectrum can serve as a unique identifier for the compound, allowing for its detection and quantification even in the presence of other fluorinated or non-fluorinated species.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Chemical Ionization (CI) could be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. A characteristic feature would be the presence of peaks corresponding to the different isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M and M+2 pattern for every chlorine-containing fragment.

A prominent fragmentation pathway for perfluorinated compounds is the loss of a trifluoromethyl radical (•CF₃), which has a mass of 69 Da. Therefore, a significant peak at [M-69]⁺ would be anticipated. Other expected fragments could arise from the cleavage of the C-S and S-Cl bonds.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentNotes
[M]⁺ and [M+2]⁺ [(CF₃)₃CSCl]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom.
[M-69]⁺ [(CF₃)₂CSCl]⁺Resulting from the loss of a •CF₃ radical.
[M-35]⁺ / [M-37]⁺ [(CF₃)₃CS]⁺Resulting from the loss of a chlorine radical.
69 [CF₃]⁺Trifluoromethyl cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the region of 1300-1100 cm⁻¹. The exact positions and number of these bands would depend on the symmetry of the molecule. Weaker absorptions corresponding to C-S and S-Cl stretching vibrations would be expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Due to the high polarizability of the C-S and S-Cl bonds, their stretching vibrations are expected to give rise to strong signals in the Raman spectrum. The symmetric vibrations of the (CF₃)₃C group would also be expected to be Raman active.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-F Stretch 1300 - 1100StrongWeak to Medium
C-S Stretch 800 - 600Medium to WeakStrong
S-Cl Stretch 600 - 400Medium to WeakStrong

X-ray Crystallography for Definitive Solid-State Structure Determination

While no published crystal structure for this specific compound is available, it would be expected to exhibit a tetrahedral geometry around the central carbon atom and a typical sulfenyl chloride arrangement. The bulky perfluoro-tert-butyl group would likely influence the crystal packing significantly.

Advanced Chromatographic and Separation Techniques

Advanced chromatographic techniques are indispensable for the detailed analysis of "this compound." These methods are crucial for assessing the purity of the compound, determining the ratio of any enantiomers if applicable, and for identifying and quantifying the compound in various mixtures. The high volatility and thermal stability of many fluorinated compounds make them amenable to gas chromatography, while high-performance liquid chromatography is a versatile tool for purity assessment and chiral separations.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratio Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-destructive separation and analysis of compounds in a mixture. For "this compound," HPLC is particularly valuable for determining its purity and, given the potential for chirality at the sulfur atom, for assessing its enantiomeric ratio.

The assessment of chemical purity by HPLC involves the separation of the main compound from any impurities, starting materials, or degradation products. A reversed-phase HPLC method, likely employing a C18 or a more fluorophilic stationary phase, would be a typical starting point. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient being optimized to achieve the best separation. Detection could be accomplished using a UV detector, as the sulfenyl chloride moiety may exhibit some UV absorbance, or more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

For the determination of the enantiomeric ratio, the use of a chiral stationary phase (CSP) is the most common and effective approach in HPLC. csfarmacie.cznih.gov The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for each enantiomer. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. researchgate.net Alternatively, an indirect method involving derivatization of the sulfenyl chloride with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, could be employed. chiralpedia.com However, this approach has potential drawbacks such as the need for a suitable functional group and the risk of racemization during the derivatization process. chiralpedia.com

A typical HPLC method for the enantiomeric separation of a chiral sulfenyl chloride would involve a normal-phase or reversed-phase mode of chromatography, depending on the specific CSP and the solubility of the analyte. The choice of mobile phase is critical and is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol) for normal-phase, or acetonitrile/water mixtures for reversed-phase chromatography. nih.gov The development of such a method requires systematic optimization of the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. nih.gov

Below is an illustrative data table showcasing the type of results that could be obtained from an HPLC analysis for the purity and enantiomeric ratio assessment of a hypothetical batch of "this compound."

Table 1: Illustrative HPLC Purity and Enantiomeric Ratio Analysis of this compound

ParameterMethod DetailsResult
Purity Assessment
ColumnReversed-Phase C18 (4.6 x 250 mm, 5 µm)-
Mobile PhaseAcetonitrile/Water Gradient-
Flow Rate1.0 mL/min-
DetectionUV at 220 nm-
Retention Time8.5 min-
PurityArea %98.5%
Enantiomeric Ratio
ColumnChiral Stationary Phase (e.g., Chiralpak AD-H)-
Mobile PhaseHexane/Isopropanol (90:10 v/v)-
Flow Rate0.8 mL/min-
DetectionUV at 220 nm-
Retention Time (Enantiomer 1)12.3 min-
Retention Time (Enantiomer 2)14.7 min-
Enantiomeric Excess (ee)-95%
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds, a category into which "this compound" is expected to fall. GC-MS is invaluable for the definitive identification of the compound and for its quantification in various matrices. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on their boiling points and polarities. For fluorinated compounds, columns with a mid-polar phase, such as those containing cyanopropylphenyl polysiloxane, are often effective. researchgate.net

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for its unambiguous identification by comparison with a spectral library or by interpretation of the fragmentation pattern.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the quantification of the compound even at very low concentrations. shimadzu.com Derivatization techniques can also be employed to enhance the volatility or improve the chromatographic behavior of analytes, although this may not be necessary for a compound like "this compound." nih.govbohrium.com

The following table provides a hypothetical example of the data that might be generated in a GC-MS analysis for the identification and quantification of "this compound."

Table 2: Hypothetical GC-MS Data for the Identification and Quantification of this compound

ParameterMethod Details / Value
Gas Chromatography
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Retention Time9.2 min
Mass Spectrometry
Ionization ModeElectron Impact (EI), 70 eV
Key Mass Fragments (m/z)[Illustrative] 281 [M]+, 219 [M-CF3]+, 69 [CF3]+
Quantification
ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)[Illustrative] 281
Qualifier Ions (m/z)[Illustrative] 219, 69
Limit of Detection (LOD)[Illustrative] 0.1 ng/L
Limit of Quantification (LOQ)[Illustrative] 0.5 ng/L
Note: The data presented in this table, particularly the mass fragments and detection limits, are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Computational and Theoretical Investigations of Perfluoro Tert Butylsulfenyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, which are fundamental to understanding the behavior of molecules at the electronic level, have not been specifically applied to Perfluoro-tert-butylsulfenyl chloride in any publicly available research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It allows for the prediction of various molecular properties with a good balance of accuracy and computational cost. However, no DFT studies dedicated to this compound have been found. Such studies would be invaluable for elucidating its fundamental characteristics.

The process of geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.govscispace.com For a molecule like this compound, with its bulky perfluoro-tert-butyl group, conformational analysis would be crucial to identify the different possible spatial arrangements (conformers) and their relative energies. soton.ac.ukchemrxiv.org This information is foundational for understanding its reactivity and physical properties. At present, no such computational analysis has been published.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways the atoms can move relative to each other. mdpi.comresearchgate.netnih.govresearchgate.net These predicted frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Without these calculations for this compound, the assignment of its experimental vibrational spectra remains presumptive.

The electronic structure of a molecule governs its chemical reactivity. Key aspects of this include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding how a molecule will interact with other chemical species. libretexts.orgyoutube.comwikipedia.orgrsc.org The energies and shapes of these orbitals for this compound are currently unknown from a computational standpoint.

Fukui Functions: These functions provide a more detailed picture of reactivity by identifying the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net No Fukui function analysis has been performed for this compound.

Spin Density Distribution: For radical species or in certain electronic states, understanding the distribution of unpaired electron spin is crucial. researchgate.net While not immediately obvious if relevant for the ground state of this molecule, it would be important in studying its potential radical reactions. There are no published studies on the spin density distribution of this compound.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry calculations that are, in principle, more accurate than DFT as they are based on first principles without empirical parameterization. wikipedia.orgyoutube.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy for electron correlation. acs.orgresearchgate.net The application of these more computationally intensive methods to this compound has not been documented in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the movement of atoms and molecules over time. nih.govlu.se For this compound, MD simulations could provide a detailed picture of its conformational landscape, showing how the molecule flexes and changes shape in different environments. Furthermore, these simulations are essential for understanding the nature and strength of intermolecular interactions—the forces between molecules—which dictate the bulk properties of the substance, such as its boiling point and solubility. nih.gov To date, no molecular dynamics simulations have been published for this compound.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and other computational approaches, aims to forecast the reactivity and selectivity of chemical compounds. For this compound, such models would be invaluable for predicting its behavior in various chemical environments without the need for extensive experimentation.

The electrophilicity of the sulfur atom in (CF₃)₃CSCl is a key determinant of its reactivity. Computational models can calculate various electronic parameters, such as the partial atomic charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which correlate with its electrophilic character. These calculated descriptors can then be used to build predictive models for its reactivity towards a range of nucleophiles.

For example, a predictive model for the addition of this compound to a series of substituted styrenes could be developed. By calculating relevant electronic and steric descriptors for the styrenes and the sulfenyl chloride, a mathematical relationship could be established to predict the reaction rates and the regioselectivity of the addition.

Table 2: Illustrative Computed Descriptors for Predictive Reactivity Modeling of this compound

DescriptorPredicted ValueSignificance
LUMO EnergyLowIndicates high electrophilicity
Partial Charge on Sulfur (qS)PositiveFavors nucleophilic attack
Steric Hindrance ParameterHighInfluences selectivity

Note: The values in this table are qualitative predictions based on the known electronic effects of the perfluoro-tert-butyl group.

Moreover, predictive models can be extended to forecast the outcome of more complex reactions. By simulating reaction pathways and comparing the activation barriers of competing transition states, it is possible to predict the major products and their ratios. This is particularly useful in designing selective synthetic methodologies involving this bulky and electronically unique reagent.

Development of Computational Protocols for Organofluorine Compounds

The accurate computational modeling of organofluorine compounds like this compound presents unique challenges that have driven the development of specialized computational protocols. The high electronegativity and the presence of multiple lone pairs on fluorine atoms necessitate the use of high-level theoretical methods and basis sets that can adequately describe electron correlation and polarization effects.

Standard computational methods may sometimes fail to accurately predict the properties and reactivity of highly fluorinated molecules. Therefore, a significant area of research is the development and benchmarking of computational protocols specifically tailored for these systems. This involves selecting the appropriate combination of density functional, basis set, and solvation model to reproduce experimental data accurately.

For instance, the development of a robust computational protocol for predicting the ¹⁹F NMR chemical shifts of organofluorine compounds is an active area of research. nih.gov Such protocols are crucial for the characterization of new compounds like derivatives of this compound.

These specialized protocols often involve:

Choice of Density Functional: Functionals that perform well for non-covalent interactions and systems with significant electron correlation are often preferred.

Basis Set Selection: The inclusion of polarization and diffuse functions is critical for accurately describing the electronic structure of fluorine atoms.

Solvation Models: Implicit or explicit solvation models are necessary to account for the influence of the solvent on reaction energetics and mechanisms.

The continuous refinement of these computational protocols is essential for advancing the predictive power of theoretical chemistry in the field of organofluorine chemistry, enabling a deeper understanding and more rational design of molecules like this compound. nih.govacs.org

Current Challenges and Future Research Trajectories

Overcoming Remaining Synthetic Hurdles in Perfluoro-tert-butylation

The selective introduction of the perfluoro-tert-butyl (PFtB) group into organic molecules has long been a formidable synthetic challenge. researchgate.netnih.gov However, recent breakthroughs have provided new pathways to overcome these hurdles. A significant advance is the use of PFtB phenyl sulfone as a stable and effective precursor for the PFtB anion ((CF₃)₃C⁻). This anion reacts with arynes in a highly regioselective manner, preferentially attacking the less-hindered carbon atom to yield meta-functionalized products exclusively, a level of control that is often difficult to achieve in aryne chemistry. researchgate.netnih.govcas.cn This method has proven effective for a wide range of ortho-substituted arynes, tolerating various functional groups. cas.cn

Another innovative and practical approach involves the use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) in combination with a fluoride (B91410) source like cesium fluoride (CsF). cas.cnresearchgate.netnih.gov This system facilitates a consecutive triple-fluorination process that liberates the (CF₃)₃C⁻ anion, which can then act as a robust nucleophilic perfluoro-tert-butylating agent for a diverse array of electrophiles, including alkyl halides and electron-deficient arenes. cas.cnnih.gov The development of these methodologies represents a significant step forward, providing more practical and efficient access to structurally diverse perfluoro-tert-butylated molecules. cas.cnresearchgate.net

Table 1: Comparison of Modern Perfluoro-tert-butylation Methods
MethodPFtB SourceKey ReagentsMechanismKey AdvantagesReference
Aryne AdditionPFtB Phenyl SulfoneAryne Precursor, Fluoride SourceNucleophilic addition of (CF₃)₃C⁻ to an aryne intermediateHigh regioselectivity (meta-directing), broad substrate scope researchgate.netnih.govcas.cn
Nucleophilic Alkylation1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF)CsFGeneration of (CF₃)₃C⁻ via triple fluorination for SN2 or SNAr reactionsOperationally simple, uses a practical reagent, applicable to various electrophiles cas.cnresearchgate.netnih.gov

Exploration of Novel Reactivity and Catalytic Pathways

Beyond improving access to perfluoro-tert-butylated compounds, current research is focused on discovering new modes of reactivity and developing novel catalytic systems. One promising avenue is the generation of the perfluoro-tert-butyl radical ((CF₃)₃C•) through single-electron reduction of specialized precursors. researchgate.netresearchgate.net This radical intermediate can then be guided into various catalytic cycles, opening pathways to products that are otherwise difficult to access. researchgate.net

In a related context, new catalytic methods are being developed for other highly fluorinated compounds, which could inspire future work with perfluoro-tert-butyl systems. For example, a catalytic pathway for the quantitative synthesis of bis(perfluoroacyl) peroxides has been established using hydrogen peroxide and perfluoroacyl anhydrides in the presence of a carboxylate catalyst. nih.gov Furthermore, the principles of transition-metal catalysis, such as the rhodium(III)-catalyzed C-H activation and annulation of sulfoximines with diazoketones, provide a powerful template for designing new transformations. nih.gov Applying such catalytic C-H functionalization strategies to substrates bearing a perfluoro-tert-butyl group could enable the late-stage modification of complex molecules with high precision.

Advancements in Enantioselective Synthesis Utilizing Related Chiral Sulfur Reagents

While Perfluoro-tert-butylsulfenyl chloride is achiral, significant progress in asymmetric catalysis using other chiral sulfur-containing reagents provides a clear roadmap for future developments in chiral perfluoro-tert-butyl chemistry. The ability to control stereochemistry is paramount in drug discovery and materials science. Recent advancements have demonstrated highly enantioselective methods for creating molecules with chiral sulfur centers.

For instance, ruthenium(II) complexes, guided by novel chiral binaphthyl monocarboxylic acids, have been used to achieve the enantioselective C–H activation of sulfoximines, leading to a range of sulfur-stereogenic products in high yields and excellent enantioselectivities (up to 99% ee). acs.org Similarly, rhodium(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the direct, catalytic, and enantioselective synthesis of sulfur-chiral 1,2-benzothiazines from diaryl sulfoximines. nih.gov Other notable progress includes the catalytic asymmetric hydrogenation of unsaturated sulfones to produce chiral sulfones and the use of chiral diamines to synthesize chiral sulfinates with good enantioselectivity. rsc.orgnih.gov These examples highlight the potential for designing chiral sulfur-based reagents that incorporate the perfluoro-tert-butyl group, enabling the asymmetric synthesis of novel, fluorine-rich chiral building blocks.

Table 2: Examples of Enantioselective Synthesis with Chiral Sulfur Reagents
Target Molecule ClassCatalytic SystemKey FeatureAchieved EnantioselectivityReference
Sulfur-Stereogenic SulfoximinesRu(II) / Chiral Carboxylic AcidEnantioselective C-H Activation/AnnulationUp to 99% ee acs.org
S-Chiral 1,2-BenzothiazinesRh(III) / Chiral Cpx LigandEnantiodetermining C-H ActivationGood enantioselectivities nih.gov
Chiral SulfonesTransition Metal (Ru, Rh, Ir, Ni)Asymmetric HydrogenationHigh enantioselectivities rsc.org
Chiral SulfinatesChiral DiaminesAsymmetric Reaction with Sulfinyl ChlorideUp to 76% ee nih.gov

Development of Next-Generation ¹⁹F-Labeled Probes for Chemical and Biological Sensing

The unique properties of the fluorine-19 nucleus (¹⁹F), including its high gyromagnetic ratio, 100% natural abundance, and the absence of endogenous background signals in biological systems, make it an ideal nuclide for NMR-based sensing and magnetic resonance imaging (MRI). acs.orgacs.org The perfluoro-tert-butyl group is particularly advantageous as a ¹⁹F NMR tag because its nine chemically equivalent fluorine atoms produce a sharp, singlet signal, leading to exceptional sensitivity. researchgate.netnih.gov

Researchers are leveraging this property to create a new generation of highly sensitive ¹⁹F-labeled probes. These probes are designed to detect and quantify a wide range of biologically and chemically significant analytes. researchgate.net For example, probes incorporating the nonafluoro-tert-butoxy group have been developed that can sense analytes at nanomolar concentrations. researchgate.net Smart, self-assembling probes have been engineered to monitor molecular transformations in real-time, such as the hydrolysis of adenosine (B11128) triphosphate (ATP), providing critical insights into enzyme kinetics and inhibitor screening. nih.gov The applications extend to the detection of metal ions like potassium and the discrimination of complex mixtures of structurally similar molecules. researchgate.netoup.com The superiority of perfluoro-tert-butylated compounds as sensitive probes has also been demonstrated in MRI experiments, showcasing their potential for in vivo molecular imaging. cas.cnnih.govrsc.org

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The complexity of organofluorine chemistry necessitates advanced tools for reaction design and prediction. The synergistic integration of experimental work with computational chemistry and machine learning is emerging as a transformative strategy. nih.govresearchgate.net This approach is poised to dramatically accelerate the discovery of novel fluorinated molecules and the optimization of synthetic pathways. nih.gov

By combining large datasets from experiments with the predictive power of computational models, researchers can gain deeper insights into reaction mechanisms, predict the properties of yet-unsynthesized compounds, and identify optimal reaction conditions. nih.govnih.gov For example, machine learning can help navigate the complex design space for new fluorinated materials by identifying ideal fluorination patterns to maximize desired properties, such as binding affinity in a sensor or sorbent. nih.gov This integrated approach is crucial for overcoming knowledge gaps, such as predicting the long-term stability of new fluorinated compounds under specific operational conditions. nih.gov For reagents like this compound, these predictive methodologies can guide the exploration of its reactivity, leading to the discovery of new, valuable chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safely handling Perfluoro-tert-butylsulfenyl chloride in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to strict safety data sheet (SDS) guidelines, including the use of personal protective equipment (PPE) such as nitrile gloves, chemical-resistant lab coats, and fume hoods. Moisture-sensitive handling is critical due to its reactivity with water, which can generate toxic gases. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Spill management protocols involve neutralization with dry sodium bicarbonate or specialized sorbents for halogenated compounds .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorinated substituents and sulfenyl chloride functionality. High-resolution mass spectrometry (HRMS) provides accurate molecular weight verification. Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography (LC-MS) is recommended for detecting trace impurities, with calibration against NIST-certified reference standards . Fourier-transform infrared (FTIR) spectroscopy can identify characteristic C-F (1100–1250 cm⁻¹) and S-Cl (500–550 cm⁻¹) stretching vibrations .

Q. How can researchers synthesize this compound with high yield and reproducibility?

  • Methodological Answer : Synthesis typically involves direct fluorination of tert-butylsulfenyl chloride precursors using elemental fluorine or perfluorination agents like cobalt trifluoride. Reaction optimization includes temperature control (0–5°C) to minimize side reactions and the use of anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via fractional distillation under reduced pressure (10–20 mmHg) ensures high purity (>98%). Yield improvements are achievable by employing catalytic Lewis acids (e.g., BF₃) to enhance fluorination efficiency .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the environmental persistence of this compound under varying conditions?

  • Methodological Answer : Accelerated degradation studies using advanced oxidation processes (AOPs) such as UV/H₂O₂ or ozonation can simulate long-term environmental persistence. Monitoring degradation kinetics via LC-MS/MS quantifies half-life (t₁/₂) and identifies breakdown products like perfluorocarboxylic acids. Comparative studies in soil/water matrices (e.g., OECD Guideline 307) assess bioaccumulation potential, while quantum chemical modeling predicts reactivity with environmental nucleophiles (e.g., hydroxyl radicals) .

Q. How can contradictions in toxicity data for this compound be resolved across different biological models?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. Researchers should conduct parallel in vitro (hepatocyte cultures) and in vivo (rodent models) studies with matched serum and liver sampling to correlate toxicokinetics. Isotopic labeling (¹⁴C or ¹⁹F NMR tracking) clarifies metabolic pathways, while transcriptomic profiling identifies species-specific biomarkers (e.g., PPARα activation). Cross-validation with human cell lines (e.g., HepG2) reduces extrapolation errors .

Q. What role do stereoelectronic effects play in the reactivity of this compound in organofluorine synthesis?

  • Methodological Answer : The strong electron-withdrawing effect of the perfluoro-tert-butyl group enhances the electrophilicity of the sulfenyl chloride, facilitating nucleophilic substitution. Computational studies (DFT or MD simulations) reveal hyperconjugative interactions between C-F σ* orbitals and the S-Cl bond, lowering activation energy for reactions with thiols or amines. Experimental validation via kinetic isotope effects (KIEs) and X-ray crystallography confirms transition-state stabilization .

Q. What methodologies address challenges in detecting trace-level this compound in complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges pre-concentrates analytes from aqueous samples. Derivatization with pentafluorobenzyl bromide enhances GC-ECD sensitivity, while isotope dilution using ¹³C-labeled internal standards improves LC-MS/MS accuracy. Non-targeted screening via high-resolution mass spectrometry (HRMS) with fragmentation libraries (e.g., NIST) identifies unknown transformation products .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) quantify decomposition temperatures. Accelerated rate calorimetry (ARC) identifies exothermic peaks indicative of autocatalytic degradation. Cross-referencing with computational thermochemistry (e.g., Gaussian software) reconciles experimental and theoretical data. Peer validation through round-robin testing across independent labs ensures reproducibility .

Experimental Design Considerations

Q. What controls are critical when studying the biological interactions of this compound in vitro?

  • Methodological Answer : Include solvent controls (e.g., DMSO) to account for carrier effects and use fluorinated analogs (e.g., perfluorooctanesulfonyl chloride) as positive controls for toxicity benchmarks. Serum protein binding assays (e.g., equilibrium dialysis) quantify free vs. bound fractions, while sham-exposed cell cultures control for nonspecific oxidative stress. Dose-response curves should span environmentally relevant concentrations (ng/L to µg/L) .

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